molecular formula C7H14N2O B8469182 trans-4-Formamidocyclohexylamine

trans-4-Formamidocyclohexylamine

Cat. No.: B8469182
M. Wt: 142.20 g/mol
InChI Key: CTWJEPWRXPWMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Formamidocyclohexylamine is a cyclohexane derivative featuring a formamide (-NHCHO) substituent in the trans configuration at the 4-position of the cyclohexylamine backbone. The trans configuration likely enhances steric accessibility compared to cis isomers, influencing reactivity and molecular interactions.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-(4-aminocyclohexyl)formamide

InChI

InChI=1S/C7H14N2O/c8-6-1-3-7(4-2-6)9-5-10/h5-7H,1-4,8H2,(H,9,10)

InChI Key

CTWJEPWRXPWMPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between trans-4-Formamidocyclohexylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound* C7H14N2O 142.20 4-trans-NHCHO Polar, hydrogen-bond donor/acceptor
4,4'-Methylenebis(cyclohexylamine) C13H26N2 210.36 Two 4-amine groups linked by methylene Diamine, three geometric isomers (trans-trans, cis-cis, cis-trans)
trans-4-(Aminomethyl)cyclohexanamine C7H16N2 128.22 4-trans-CH2NH2 Bifunctional (amine + aminomethyl), isomer mixture
trans-4-(Trifluoromethyl)cyclohexan-1-amine C7H12F3N 167.18 4-trans-CF3 Electron-withdrawing, lipophilic
trans-4-Methylcyclohexylamine C7H15N 113.20 4-trans-CH3 Lipophilic, low polarity
trans-4-(Benzylidene-amino)-cyclohexanol C13H17NO 203.28 4-trans-N=CHPh + hydroxyl Schiff base (pH-sensitive), aromatic moiety

*Hypothetical data inferred from analogs.

Functional and Reactivity Comparisons

4,4'-Methylenebis(cyclohexylamine) (PACM)
  • Structure : Diamine with a methylene bridge. The trans-trans isomer is preferred in high-performance polymers (e.g., epoxy resins) due to superior mechanical properties .
  • Key Difference : Unlike this compound, PACM’s dual amine groups enable crosslinking, enhancing thermal stability in polymers.
trans-4-(Aminomethyl)cyclohexanamine
  • Structure: Features an aminomethyl (-CH2NH2) group.
  • Reactivity : The additional amine group increases nucleophilicity, making it suitable for multi-step syntheses (e.g., drug candidates) compared to the formamide derivative’s amide-mediated stability .
trans-4-(Trifluoromethyl)cyclohexan-1-amine
  • Electronic Effects : The CF3 group’s electron-withdrawing nature reduces basicity (pKa ~6–7) versus the formamide’s NHCHO (pKa ~1–2), altering solubility and acid-base reactivity .
trans-4-Methylcyclohexylamine
  • Lipophilicity : The methyl group enhances membrane permeability, favoring applications in agrochemicals or CNS-targeting drugs, whereas the formamide derivative’s polarity may limit bioavailability .
trans-4-(Benzylidene-amino)-cyclohexanol
  • Schiff Base Dynamics : The benzylidene group forms pH-labile imines, useful in controlled-release systems. The hydroxyl group adds polarity, contrasting with the formamide’s amide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.